Crystallographic Differentiation
The 2-(4-hydrazinylphenyl)pyrimidine regioisomer possesses a precisely defined solid-state structure that distinguishes it from other hydrazinopyrimidine derivatives. X-ray diffraction analysis confirms the compound crystallizes in a monoclinic system, space group P 21/c, with unique unit cell parameters and a non-planar molecular conformation [1]. This specific 3D architecture dictates its intermolecular interactions and is a fundamental physical property that would not be shared by regioisomers like 4-hydrazino-2-phenylpyrimidine or 5-hydrazinopyrimidine.
| Evidence Dimension | Crystal System and Unit Cell Parameters |
|---|---|
| Target Compound Data | Monoclinic, P 21/c, a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)° |
| Comparator Or Baseline | Other hydrazinopyrimidine regioisomers (e.g., 4-hydrazino-2-phenylpyrimidine, 5-hydrazinopyrimidine) |
| Quantified Difference | Not directly quantified; difference is qualitative in terms of unique space group and cell dimensions |
| Conditions | Single-crystal X-ray diffraction at room temperature |
Why This Matters
For applications requiring solid-state characterization (e.g., co-crystal screening, formulation development, or detailed SAR studies), the exact crystal habit and intermolecular interactions are regioisomer-specific and critical for reproducibility.
- [1] Erciyes University. (n.d.). The molecular structure of the title compound was studied by experimental and computational methods (X-ray and AM1). Erciyes Fen Bilimleri Enstitüsü Dergisi. View Source
